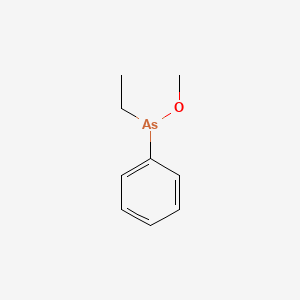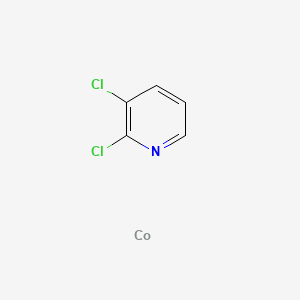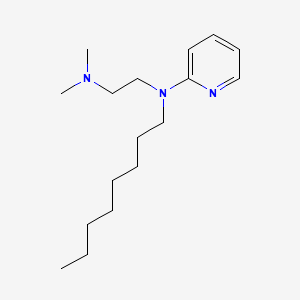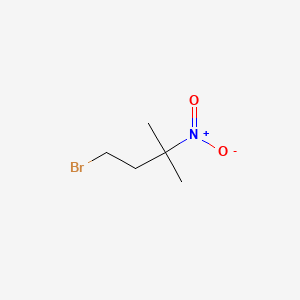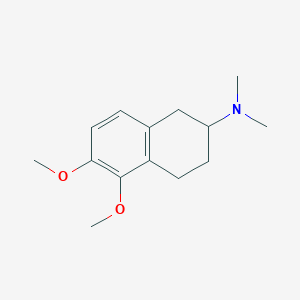
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with various substituents, including methoxy groups and dimethylamine groups. It is a derivative of 2-naphthylamine, which is known for its applications in dye manufacturing and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- typically involves multiple steps. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures ranging from 200-210°C . This reaction produces 2-naphthylamine, which can then be further modified to introduce the tetrahydro, methoxy, and dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
Scientific Research Applications
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A simpler analog without the tetrahydro, methoxy, and dimethylamine groups.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the methoxy and dimethylamine substituents.
N,N-Dimethyl-1-naphthylamine: Contains dimethylamine groups but lacks the tetrahydro and methoxy groups
Uniqueness
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
21489-52-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5,6-dimethoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-15(2)11-6-7-12-10(9-11)5-8-13(16-3)14(12)17-4/h5,8,11H,6-7,9H2,1-4H3 |
InChI Key |
RQWDWCITECNVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C=CC(=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


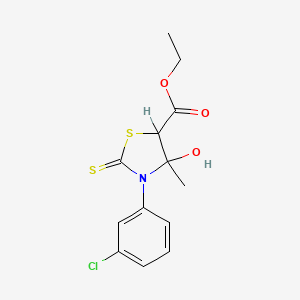
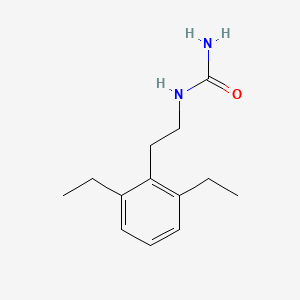

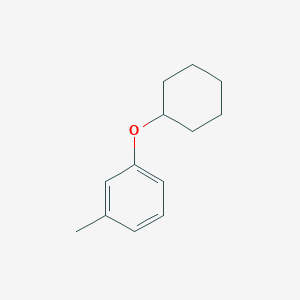

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
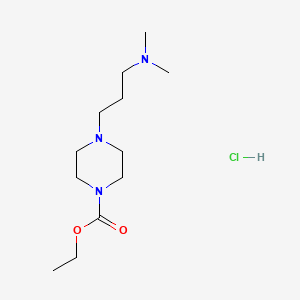
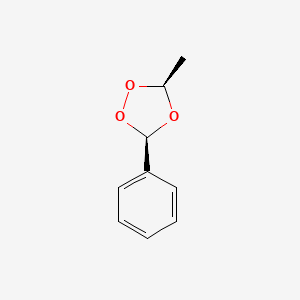
![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
